PDEC-NB

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

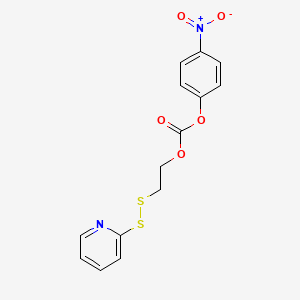

(4-nitrophenyl) 2-(pyridin-2-yldisulfanyl)ethyl carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O5S2/c17-14(21-12-6-4-11(5-7-12)16(18)19)20-9-10-22-23-13-3-1-2-8-15-13/h1-8H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHDROZPIXZYTMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SSCCOC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Role and Mechanism of PDEC-NB in Antibody-Drug Conjugates

For researchers and professionals in drug development, understanding the components of antibody-drug conjugates (ADCs) is critical for their successful design and application. PDEC-NB is a key chemical tool, functioning as a disulfide cleavable linker in the synthesis of ADCs.[1][2] This guide delves into the mechanism of action of this compound within the context of an ADC, providing a technical overview for its application in cancer therapy research.

The General Mechanism of Action of Antibody-Drug Conjugates

Antibody-drug conjugates are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug.[3] The overall mechanism involves three key steps:

-

Targeting: The monoclonal antibody component of the ADC binds to a specific antigen that is overexpressed on the surface of cancer cells.[3]

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through endocytosis.

-

Payload Release: Inside the cell, the linker connecting the antibody and the cytotoxic drug is cleaved, releasing the potent payload which then exerts its cell-killing effect.[3]

The linker is a critical component that ensures the stability of the ADC in circulation and allows for the efficient release of the payload within the target cell.[3]

The Role and Cleavage Mechanism of the this compound Linker

This compound's mechanism of action is not biological but chemical; it is designed to be stable in the bloodstream and to be cleaved within the reducing environment of the cancer cell. The disulfide bond within the this compound linker is susceptible to reduction by intracellular molecules such as glutathione, which is present in higher concentrations inside cells compared to the bloodstream. This differential in reducing potential is the basis for the targeted release of the cytotoxic drug.

Experimental Workflows and Data Presentation

While this compound itself does not have a biological activity to be assayed, its efficacy as a linker is evaluated in the context of the full ADC. Below are a generalized experimental workflow for assessing an ADC utilizing a this compound linker and a template for presenting the resulting quantitative data.

Generalized Experimental Workflow for ADC Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of an ADC constructed with a this compound linker.

Quantitative Data Summary

The following table provides a template for summarizing the key quantitative data obtained from the experimental evaluation of an ADC utilizing the this compound linker.

| Parameter | Measurement | Example Value |

| ADC Characteristics | ||

| Drug-to-Antibody Ratio (DAR) | Mass Spectrometry | 3.8 |

| In Vitro Activity | ||

| Binding Affinity (KD) | ELISA or SPR | 1.2 nM |

| IC50 (Target Cell Line) | Cytotoxicity Assay | 0.5 nM |

| IC50 (Control Cell Line) | Cytotoxicity Assay | > 1 µM |

| In Vivo Efficacy | ||

| Tumor Growth Inhibition (TGI) | Xenograft Model | 85% |

| Pharmacokinetics | ||

| ADC Half-life (t1/2) | Plasma Concentration Assay | 150 hours |

Signaling Pathway of ADC Action

The this compound linker itself does not directly interact with or modulate specific signaling pathways. However, the cytotoxic payload released from the ADC upon linker cleavage will act on its intracellular target, which is often a critical component of cell survival or proliferation pathways. For example, if the payload is a tubulin inhibitor, it will disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.

The diagram below illustrates the general mechanism of an ADC from binding to payload release and subsequent induction of cell death, highlighting the critical role of the this compound linker.

References

PDEC-NB: A Technical Guide to a Disulfide Cleavable Linker for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Abstract

PDEC-NB (4-nitrophenyl 2-(pyridin-2-yldisulfanyl)ethyl carbonate) is a crucial component in the field of targeted cancer therapy, serving as a disulfide cleavable linker in the construction of Antibody-Drug Conjugates (ADCs). ADCs represent a powerful class of therapeutics designed to selectively deliver highly potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity. The linker, which connects the monoclonal antibody to the cytotoxic payload, is a critical determinant of an ADC's efficacy and safety profile. This compound's design allows for stable conjugation in systemic circulation while enabling rapid cleavage of the disulfide bond within the reducing environment of the target cell, leading to the specific release of the therapeutic payload. This guide provides an in-depth overview of the chemical structure, properties, and application of this compound in ADC development, including detailed experimental protocols and a visualization of its role in the ADC mechanism of action.

Chemical Structure and Properties of this compound

This compound is a hetero-bifunctional linker that contains a 4-nitrophenyl carbonate group for reaction with a payload molecule and a pyridyl disulfide group for conjugation to a monoclonal antibody.

Chemical Name: 4-nitrophenyl 2-(pyridin-2-yldisulfanyl)ethyl carbonate[1][2] Synonyms: this compound, (4-nitrophenyl) 2-(2-pyridyldisulfanyl)ethyl carbonate, Carbonic acid 4-nitrophenyl 2-(2-pyridyldithio)ethyl ester[2] CAS Number: 874302-76-8[1][2] Molecular Formula: C14H12N2O5S2[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in different solvents and under various experimental conditions.

| Property | Value | Source |

| Molecular Weight | 352.39 g/mol | [2][3][4] |

| Boiling Point | 527.7 ± 50.0 °C at 760 mmHg | [1] |

| Density | 1.46 ± 0.1 g/cm³ | [1] |

| Purity | ≥98% | [1] |

| Physical Form | Solid | [1] |

| Solubility | DMSO: 70 mg/mL (198.64 mM) | [3] |

| Storage Temperature | 4°C | [1] |

Table 1: Physicochemical Properties of this compound

Mechanism of Action in Antibody-Drug Conjugates

This compound serves as a cleavable linker in ADCs, a class of targeted therapies that combine the specificity of monoclonal antibodies with the potency of cytotoxic drugs. The fundamental principle of ADCs is to deliver these potent payloads directly to cancer cells, thereby increasing the therapeutic window and reducing off-target toxicity.

The disulfide bond within the this compound linker is stable in the bloodstream, which has a relatively low concentration of reducing agents. However, upon internalization of the ADC into a target cancer cell, the intracellular environment, particularly the cytoplasm, presents a much higher concentration of reducing agents like glutathione (GSH). This high GSH concentration facilitates the cleavage of the disulfide bond, leading to the release of the cytotoxic payload.

Signaling Pathway and Cellular Fate of this compound Containing ADCs

The following diagram illustrates the general mechanism of action of an ADC utilizing a disulfide-cleavable linker like this compound, from target binding to payload-induced apoptosis.

Caption: General workflow of a this compound ADC from circulation to apoptosis induction.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of this compound and ADCs constructed using this linker.

Synthesis of this compound

The synthesis of this compound involves the reaction of 2-(pyridin-2-yldithio)ethanol with p-nitrophenyl chloroformate.[2]

Materials:

-

2-(pyridin-2-yldithio)ethanol hydrochloride

-

Pyridine

-

p-Nitrophenyl chloroformate

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

Silica gel 60

Procedure:

-

Dissolve 2-(pyridin-2-yldithio)ethanol hydrochloride (1.0 eq) in dichloromethane.

-

Add pyridine (2.0 eq) to the solution.

-

In a separate flask, dissolve p-nitrophenyl chloroformate (1.02 eq) in dichloromethane.

-

Slowly add the p-nitrophenyl chloroformate solution to the first mixture over a period of 15 minutes.

-

Stir the reaction mixture at room temperature for 15 hours. Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water.

-

Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 4-nitrophenyl 2-(pyridin-2-yldisulfanyl)ethyl carbonate.[2]

General Protocol for ADC Synthesis using this compound

This protocol outlines the general steps for conjugating a cytotoxic payload to a monoclonal antibody via the this compound linker.

Caption: A simplified workflow for the synthesis of an ADC using this compound.

Procedure:

-

Antibody Reduction: Partially reduce the interchain disulfide bonds of the monoclonal antibody using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in a suitable buffer (e.g., phosphate-buffered saline, PBS) to generate free thiol groups. The stoichiometry of the reducing agent needs to be carefully controlled to achieve the desired drug-to-antibody ratio (DAR).

-

Payload Activation: React the cytotoxic payload, which should contain a nucleophilic group (e.g., a hydroxyl or an amino group), with this compound to form a payload-linker conjugate. This reaction is typically carried out in an anhydrous organic solvent in the presence of a base.

-

Conjugation: Add the activated payload-linker conjugate to the reduced antibody solution. The pyridyl disulfide group of the this compound linker will react with the free thiol groups on the antibody to form a stable disulfide bond.

-

Purification: Purify the resulting ADC from unconjugated antibody, free payload-linker, and other impurities using techniques such as size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

In Vitro Plasma Stability Assay

This assay is crucial to determine the stability of the ADC's linker in human plasma, ensuring that the payload is not prematurely released into circulation.

Materials:

-

ADC construct

-

Human plasma

-

Phosphate-buffered saline (PBS)

-

Acetonitrile

-

Internal standard for LC-MS/MS analysis

Procedure:

-

Incubate the ADC at a final concentration of 1 µM in human plasma at 37°C. A control incubation in PBS can be performed in parallel.

-

At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take aliquots of the incubation mixture.

-

Immediately quench the reaction by adding an excess of cold acetonitrile containing an internal standard. This step also serves to precipitate plasma proteins.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the amount of intact ADC remaining.

-

Calculate the half-life (t½) of the ADC in plasma by plotting the percentage of remaining intact ADC against time.

In Vitro Cytotoxicity Assay

This assay measures the potency of the ADC against a target cancer cell line.

Materials:

-

Target cancer cell line (expressing the antigen recognized by the ADC's antibody)

-

Control cell line (lacking antigen expression)

-

Complete cell culture medium

-

ADC construct

-

Control antibody (unconjugated)

-

Free cytotoxic payload

-

Cell viability reagent (e.g., CellTiter-Glo®, MTS)

Procedure:

-

Seed the target and control cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete cell culture medium.

-

Remove the old medium from the cells and add the different concentrations of the test articles.

-

Incubate the plates for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).

-

After the incubation period, measure cell viability using a suitable reagent according to the manufacturer's instructions.

-

Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) for each compound.

Conclusion

This compound is a well-established and valuable tool in the development of antibody-drug conjugates. Its disulfide-based cleavage mechanism provides a reliable method for the targeted release of cytotoxic payloads within cancer cells, a critical feature for enhancing therapeutic efficacy while minimizing systemic side effects. The information and protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound and other cleavable linkers in the exciting and rapidly advancing field of targeted cancer therapy. Further research into the optimization of linker chemistry and a deeper understanding of the intracellular processing of ADCs will continue to drive the development of next-generation cancer therapeutics with improved clinical outcomes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Current progress and remaining challenges of peptide–drug conjugates (PDCs): next generation of antibody-drug conjugates (ADCs)? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Evaluation of Camptothecin-Based Antibody–Drug Conjugates with High Hydrophilicity and Structural Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

The Role of PDEC-NB in Advancing Antibody-Drug Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of PDEC-NB, a disulfide cleavable linker utilized in the development of antibody-drug conjugates (ADCs). We will delve into the core principles of its mechanism of action, present representative data on its performance, and provide detailed experimental protocols for its application. This document aims to equip researchers and drug development professionals with the essential knowledge to effectively leverage this compound and similar disulfide linkers in the design and synthesis of next-generation ADCs.

Introduction to this compound and its Role in ADCs

Antibody-drug conjugates are a transformative class of biopharmaceuticals that combine the exquisite specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload. The linker, which connects these two components, is a critical determinant of an ADC's therapeutic index, influencing its stability, pharmacokinetics, and the efficiency of payload release.

This compound (pyridyldithioethylcarbamoyl-p-nitrophenyl carbonate) is a hetero-bifunctional, cleavable linker designed for the targeted delivery of cytotoxic agents. Its core feature is a disulfide bond, which remains relatively stable in the bloodstream but is susceptible to cleavage in the reducing environment of the intracellular space. This differential stability is the cornerstone of its utility in ADCs, enabling selective payload release within target cancer cells while minimizing off-target toxicity.

The pyridyldithio moiety of this compound facilitates conjugation to thiol groups on the antibody, typically generated by the reduction of interchain disulfide bonds. The p-nitrophenyl carbonate group, in turn, reacts with hydroxyl or amine functionalities on the cytotoxic drug, forming a stable carbamate linkage.

Mechanism of Action: Leveraging the Redox Gradient

The efficacy of this compound and other disulfide linkers hinges on the significant difference in glutathione (GSH) concentration between the extracellular environment and the intracellular milieu.

-

Extracellular Stability: In the bloodstream, the concentration of reducing agents like glutathione is low (in the micromolar range), which helps maintain the integrity of the disulfide bond within the this compound linker. This stability is crucial for preventing premature release of the cytotoxic payload, which could lead to systemic toxicity.[1][2][3]

-

Intracellular Cleavage: Upon internalization of the ADC into a target cancer cell via receptor-mediated endocytosis, it is exposed to a much higher concentration of glutathione (in the millimolar range) within the cytoplasm and other intracellular compartments.[1][] This high concentration of GSH facilitates the reduction of the disulfide bond in the this compound linker, leading to the release of the cytotoxic payload in its active form.

The following diagram illustrates the general mechanism of action for an ADC employing a disulfide-cleavable linker like this compound.

Quantitative Data Summary

Table 1: Representative Plasma Stability of Disulfide-Linked ADCs

| Linker Type | Antibody | Payload | Half-life in Plasma (days) | Reference |

| Sterically Hindered Disulfide | Anti-CanAg | Maytansinoid | ~9 | [1] |

| Thiol-Linked Disulfide | Anti-CD22 | DM1 | >50% remaining after 7 days | [5] |

| Disulfide | Trastuzumab | PBD | Good plasma stability | [6] |

Table 2: Representative In Vitro Cytotoxicity of Disulfide-Linked ADCs

| ADC | Cell Line | IC50 (pM) | Reference |

| Anti-HER2-MMAE (Disulfide Linker) | HER2+ | 8.8 | [7] |

| Anti-CD22-DM1 (Disulfide Linker) | Lymphoma Cell Line | Not Specified (Tumor Regression Observed) | [7] |

Table 3: Representative In Vivo Efficacy of Disulfide-Linked ADCs in Xenograft Models

| ADC | Tumor Model | Dosing | Outcome | Reference |

| Anti-CD22-DM1 (Disulfide Linker) | Human Lymphoma | Single 3 mg/kg dose | Tumor Regression | [7] |

| Trastuzumab-PBD (Disulfide Linker) | HER2+ Mammary Tumor | Single 0.33 or 1 mg/kg dose | Tumor Growth Inhibition | [6] |

| Anti-HER2-SN38 (Disulfide Linker) | HER2+ Xenograft | 10 mg/kg dose | Tumor Reduction | [6] |

Experimental Protocols

The following sections provide detailed, representative methodologies for the key experimental stages involving a this compound-like pyridyl disulfide linker.

Synthesis of a Pyridyl Disulfide-Containing Linker-Payload Construct

This protocol describes the synthesis of a linker-payload construct where a cytotoxic drug is functionalized with a pyridyl disulfide linker, ready for conjugation to a reduced antibody.

Materials:

-

Cytotoxic drug with a reactive hydroxyl or amine group

-

N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP) or a similar pyridyl disulfide-containing crosslinker

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Reaction vessel

-

Magnetic stirrer

-

High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

-

Dissolution: Dissolve the cytotoxic drug in anhydrous DMF in a reaction vessel.

-

Base Addition: Add a slight molar excess of TEA or DIPEA to the solution to act as a base.

-

Crosslinker Addition: Dissolve the pyridyl disulfide crosslinker (e.g., SPDP) in anhydrous DMF and add it dropwise to the cytotoxic drug solution while stirring. The molar ratio of crosslinker to drug should be optimized but is typically around 1.1:1.

-

Reaction: Allow the reaction to proceed at room temperature for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC) or LC-MS.

-

Purification: Purify the resulting linker-payload construct using reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the product by mass spectrometry and NMR.

Antibody Reduction and Conjugation

This protocol details the partial reduction of a monoclonal antibody to generate free thiol groups, followed by conjugation with the pyridyl disulfide-functionalized linker-payload construct.[8]

Materials:

-

Monoclonal antibody in a suitable buffer (e.g., PBS)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Linker-payload construct from section 4.1

-

Phosphate Buffered Saline (PBS)

-

Desalting column (e.g., Sephadex G-25)

-

Size Exclusion Chromatography (SEC) system

Procedure:

-

Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS.

-

Reduction: Add a calculated amount of TCEP or DTT to the antibody solution. The molar ratio of reducing agent to antibody will determine the number of reduced disulfide bonds and thus the final drug-to-antibody ratio (DAR). Incubate at 37°C for 30-60 minutes.

-

Removal of Reducing Agent: Immediately after reduction, remove the excess reducing agent using a desalting column equilibrated with PBS.

-

Conjugation: Add the linker-payload construct (dissolved in a small amount of a compatible organic solvent like DMSO, if necessary) to the reduced antibody solution. The molar excess of the linker-payload will influence the conjugation efficiency.

-

Incubation: Gently mix the reaction and incubate at 4°C or room temperature for 1-2 hours.

-

Purification: Purify the resulting ADC from unconjugated linker-payload and other small molecules using a desalting column or SEC.

-

Characterization: Characterize the ADC to determine the DAR, purity, and aggregation level using techniques such as Hydrophobic Interaction Chromatography (HIC), SEC, and UV-Vis spectroscopy.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method to evaluate the in vitro potency of the newly synthesized ADC on target cancer cells.

Materials:

-

Target cancer cell line (expressing the antigen recognized by the ADC's antibody)

-

Complete cell culture medium

-

96-well cell culture plates

-

Synthesized ADC

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Plate reader

Procedure:

-

Cell Seeding: Seed the target cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC in cell culture medium and add them to the wells. Include appropriate controls (untreated cells, cells treated with the unconjugated antibody, and cells treated with the free payload).

-

Incubation: Incubate the plate for a period that allows for ADC internalization, payload release, and induction of cell death (typically 72-96 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at approximately 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control. Plot the data and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Conclusion

This compound and other disulfide-based cleavable linkers represent a robust and widely utilized strategy in the design of antibody-drug conjugates. Their ability to remain stable in circulation and selectively release their cytotoxic payload in the reducing intracellular environment of cancer cells is a key advantage for achieving a favorable therapeutic window. While the specific performance of any ADC is dependent on the interplay between the antibody, linker, and payload, the principles and methodologies outlined in this guide provide a solid foundation for the successful development of novel, targeted cancer therapies. Further optimization of disulfide linker chemistry, including the introduction of steric hindrance to fine-tune stability and release kinetics, will continue to be an important area of research in the quest for more effective and safer ADCs.

References

- 1. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 3. Disulfide Linkers - Creative Biolabs [creativebiolabs.net]

- 5. Advances in ADC Linker Research | AxisPharm [axispharm.com]

- 6. researchgate.net [researchgate.net]

- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. broadpharm.com [broadpharm.com]

An In-depth Technical Guide to the Discovery and Development of PDEC-NB Linkers

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information available in the public domain regarding the specific discovery and development history, as well as detailed quantitative performance data for the PDEC-NB linker, is limited. This guide provides a comprehensive overview based on available technical data for this compound and established principles of disulfide-cleavable linkers in antibody-drug conjugates (ADCs).

Introduction to this compound Linkers

The this compound linker is a chemical entity utilized in the field of targeted therapeutics, primarily in the construction of antibody-drug conjugates. It belongs to the class of cleavable linkers, specifically those featuring a disulfide bond. This design allows for the stable conjugation of a cytotoxic payload to a monoclonal antibody during systemic circulation, followed by the selective release of the payload within the target cells.

While the precise etymology of "PDEC" is not publicly documented, "NB" in chemical linker terminology often alludes to a nitrobenzyl group. However, in the context of the this compound linker's primary function as a disulfide-cleavable agent, the role of a nitrobenzyl moiety is not immediately apparent from its structure and may be a part of the molecule's commercial nomenclature rather than indicative of a photolabile cleavage mechanism.

Chemical Properties of this compound:

| Property | Value |

| CAS Number | 874302-76-8 |

| Molecular Formula | C₁₄H₁₂N₂O₅S₂ |

| Molecular Weight | 352.39 g/mol |

| Purity | Typically >95% |

| Solubility | Soluble in DMSO |

| Storage | Recommended at -20°C for short-term and -80°C for long-term storage |

Mechanism of Action: Disulfide Cleavage

The therapeutic efficacy of an ADC constructed with a this compound linker is contingent on the differential redox potential between the extracellular environment and the intracellular milieu. The disulfide bond within the this compound linker is relatively stable in the bloodstream, where the concentration of reducing agents is low. Upon internalization of the ADC into a target cell, it is exposed to a significantly more reducing environment.

The high intracellular concentration of glutathione (GSH), a tripeptide thiol, is the primary driver for the cleavage of the disulfide bond. This reductive cleavage releases the conjugated payload, allowing it to exert its cytotoxic effect.

Figure 1: Mechanism of action of an ADC with a disulfide-cleavable linker.

Experimental Protocols

Detailed, publicly available experimental protocols for the synthesis and conjugation of the this compound linker are scarce. The following are generalized protocols based on standard bioconjugation techniques for disulfide linkers.

General Antibody Reduction Protocol

-

Preparation of Antibody: Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4).

-

Reduction: Add a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution. The molar excess of the reducing agent will determine the number of disulfide bonds reduced.

-

Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

-

Purification: Remove the excess reducing agent using a desalting column or tangential flow filtration.

General Conjugation Protocol

-

Preparation of Linker-Payload: Dissolve the this compound linker and the desired payload in an appropriate organic solvent (e.g., DMSO).

-

Conjugation Reaction: Add the activated linker-payload to the reduced antibody solution. The reaction is typically carried out at 4°C or room temperature for 1-4 hours.

-

Quenching: Quench the reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine.

-

Purification: Purify the resulting ADC using chromatography techniques, such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC), to remove unconjugated antibody, linker, and payload.

Figure 2: General experimental workflow for ADC conjugation.

Quantitative Data and Characterization

-

Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody. This is a critical quality attribute that affects both the potency and the pharmacokinetic properties of the ADC.

-

Purity and Aggregation: Assessed by techniques like SEC-HPLC to ensure the homogeneity of the ADC and the absence of aggregates, which can impact immunogenicity.

-

In Vitro Cytotoxicity: Evaluated using cell-based assays to determine the potency (e.g., IC50) of the ADC against target and non-target cell lines.

-

In Vivo Efficacy: Assessed in animal models to determine the anti-tumor activity of the ADC.

-

Pharmacokinetics: Studied in animals to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the ADC.

The following table provides a template for the kind of quantitative data that would be generated during the development of an ADC using a this compound linker.

Template for Quantitative Data Summary:

| Parameter | ADC-1 (this compound) | ADC-2 (Control Linker) |

| Average DAR | 3.8 | 3.9 |

| Purity (SEC-HPLC) | >98% | >98% |

| IC50 (Target Cells) | 1.2 nM | 1.5 nM |

| IC50 (Non-Target Cells) | >10 µM | >10 µM |

| Tumor Growth Inhibition (in vivo) | 85% | 80% |

| Plasma Half-life (t₁/₂) | 150 hours | 145 hours |

Conclusion

The this compound linker represents a tool in the ADC development toolbox, offering a disulfide-based cleavage strategy for intracellular payload delivery. While specific details of its discovery and development are not widely disseminated, its application follows the well-established principles of ADC design. The success of any ADC built with this linker will depend on a thorough characterization of its physicochemical and biological properties, including DAR, purity, potency, and pharmacokinetic profile. Further research and publication of data from studies utilizing the this compound linker would be invaluable to the scientific community for a more complete understanding of its performance characteristics.

PDEC-NB Linker: An In-Depth Technical Guide to Stability and Cleavage

For Researchers, Scientists, and Drug Development Professionals

The PDEC-NB linker, a critical component in the design of advanced Antibody-Drug Conjugates (ADCs), offers a targeted approach to cancer therapy. Its efficacy hinges on a delicate balance: maintaining stability in systemic circulation to minimize off-target toxicity, while enabling efficient cleavage and payload release within the tumor microenvironment. This technical guide provides a comprehensive overview of the this compound linker, focusing on its stability profile, cleavage mechanisms, and the experimental protocols required for its evaluation.

Introduction to the this compound Linker

The this compound linker is a disulfide-based cleavable linker designed for use in ADCs. The acronym "PDEC" is understood to stand for Pyridyl Disulfide Ethyl Carbamate , which accurately describes its core chemical structure. The "-NB" suffix appears to be a vendor-specific identifier and can be a source of confusion, as the primary cleavage mechanism is not related to norbornene chemistry. The core of the this compound linker's functionality lies in its disulfide bond, which is susceptible to reduction, primarily by glutathione (GSH).

The structure of the this compound linker, as inferred from its SMILES string (O=C(OC1=CC=C(--INVALID-LINK--=O)C=C1)OCCSSC2=NC=CC=C2), reveals a pyridyl disulfide moiety connected to a carbamate group. This design allows for the attachment of a potent cytotoxic payload to an antibody, creating a prodrug that is selectively activated in the high-glutathione environment of cancer cells.

Stability of the this compound Linker

The stability of the this compound linker is paramount to the safety and efficacy of the corresponding ADC. Premature cleavage in the bloodstream can lead to the systemic release of the cytotoxic payload, resulting in severe off-target toxicity. The disulfide bond in the this compound linker is designed to be relatively stable in the low-micromolar concentrations of free thiols found in plasma.

Factors Influencing Stability

Several factors can influence the in vivo stability of disulfide linkers like this compound:

-

Steric Hindrance: The introduction of bulky substituents near the disulfide bond can sterically shield it from nucleophilic attack by thiols, thereby increasing its stability in circulation. While the this compound linker itself does not possess significant steric hindrance in its core structure, modifications to the linker or the payload can be engineered to enhance stability.

-

Electronic Effects: The electronic properties of the groups attached to the disulfide bond can also modulate its reactivity.

-

Plasma Enzymes: While the primary cleavage mechanism is reductive, the potential for enzymatic degradation in the plasma should also be considered during stability assessments.

Quantitative Stability Data

Specific quantitative stability data for the this compound linker is not extensively available in the public domain. However, studies on structurally similar pyridyl disulfide linkers provide valuable insights into their expected stability. The following table summarizes representative stability data for various disulfide linkers in plasma, highlighting the impact of steric hindrance.

| Linker Type | Steric Hindrance | Half-life in Human Plasma (t½) | Reference Compound/Study |

| Unhindered Pyridyl Disulfide | Low | ~2.6 days | Example based on non-hindered disulfide linkers |

| Monomethyl-substituted Disulfide | Medium | ~5.5 days | Structurally similar hindered linkers |

| Dimethyl-substituted Disulfide | High | >7 days | Structurally similar hindered linkers |

Note: The data presented are illustrative and based on findings for structurally related disulfide linkers. The actual half-life of a this compound-containing ADC will depend on the specific antibody, payload, and conjugation site.

Cleavage of the this compound Linker

The targeted release of the cytotoxic payload from a this compound-linked ADC is triggered by the significantly higher concentration of glutathione (GSH) within the intracellular environment of tumor cells (1-10 mM) compared to the bloodstream (~5 µM).[1]

Mechanism of Cleavage

The cleavage of the this compound linker occurs via a thiol-disulfide exchange reaction. Intracellular glutathione, a tripeptide with a free thiol group, acts as a reducing agent, attacking the disulfide bond of the linker. This reaction results in the formation of a mixed disulfide between the linker and glutathione, and the release of the payload, which is now activated to exert its cytotoxic effect.

Experimental Protocols

Thorough experimental evaluation of the stability and cleavage of the this compound linker is crucial for the successful development of an ADC. The following sections provide detailed methodologies for key experiments.

In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC in plasma to determine the rate of premature payload deconjugation.

Materials:

-

ADC containing the this compound linker

-

Human or mouse plasma

-

Phosphate-buffered saline (PBS), pH 7.4

-

Protein A or G affinity chromatography resin

-

LC-MS/MS system

-

Incubator at 37°C

Procedure:

-

Incubate the ADC at a final concentration of 1 mg/mL in plasma at 37°C.

-

At various time points (e.g., 0, 4, 24, 48, 72, and 144 hours), withdraw an aliquot of the plasma-ADC mixture.

-

Immediately quench any reaction by diluting the sample in ice-cold PBS.

-

Capture the ADC from the plasma sample using Protein A or G affinity chromatography to separate it from plasma proteins.

-

Wash the captured ADC with PBS to remove non-specifically bound proteins.

-

Elute the ADC from the affinity resin.

-

Analyze the eluted ADC by LC-MS to determine the drug-to-antibody ratio (DAR).

-

Calculate the percentage of intact ADC remaining at each time point to determine the plasma half-life.

Glutathione-Mediated Cleavage Assay

This assay evaluates the rate of payload release from the ADC in the presence of glutathione, simulating the intracellular reducing environment.

Materials:

-

ADC with the this compound linker

-

Reduced Glutathione (GSH)

-

Phosphate-buffered saline (PBS), pH 7.4

-

LC-MS/MS system

-

Incubator at 37°C

Procedure:

-

Prepare a solution of the ADC in PBS at a concentration of 1 mg/mL.

-

Prepare a stock solution of GSH in PBS.

-

Initiate the cleavage reaction by adding GSH to the ADC solution to a final concentration of 1-10 mM.

-

Incubate the reaction mixture at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding an alkylating agent like N-ethylmaleimide (NEM) or by flash-freezing the sample.

-

Analyze the samples by LC-MS/MS to quantify the amount of released payload.

-

Plot the concentration of the released payload over time to determine the cleavage rate.

Conclusion

The this compound linker represents a valuable tool in the development of targeted cancer therapies. Its disulfide-based chemistry allows for stable circulation of the ADC and selective release of the cytotoxic payload within the high-glutathione environment of tumor cells. A thorough understanding and experimental evaluation of the linker's stability and cleavage kinetics are essential for the design of safe and effective ADCs. While specific quantitative data for the this compound linker remains limited in publicly accessible literature, the principles of disulfide linker chemistry and the provided experimental protocols offer a robust framework for its characterization and optimization in drug development programs. Future research focusing on the direct quantification of the stability and cleavage rates of this compound and its derivatives will further enhance its application in next-generation ADCs.

References

An In-depth Technical Guide to Cleavable Linkers in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potency of cytotoxic small molecules to selectively eliminate cancer cells. The linker, a critical component connecting the antibody and the cytotoxic payload, plays a pivotal role in the overall success of an ADC.[] It dictates the stability of the ADC in circulation, the efficiency of drug release at the tumor site, and ultimately, the therapeutic index.[2]

Cleavable linkers are designed to be stable in the systemic circulation and to release the payload upon encountering specific triggers within the tumor microenvironment or inside the target cancer cell.[][3] This controlled release mechanism is crucial for minimizing off-target toxicity and maximizing anti-tumor efficacy.[2] This guide provides a comprehensive technical overview of the major classes of cleavable linkers used in ADCs, their mechanisms of action, comparative stability data, and detailed experimental protocols for their evaluation.

Types of Cleavable Linkers and Their Mechanisms of Action

Cleavable linkers can be broadly categorized into three main types based on their cleavage mechanism: pH-sensitive, enzyme-cleavable, and glutathione-sensitive linkers.[]

pH-Sensitive (Acid-Cleavable) Linkers

These linkers are designed to remain stable at the physiological pH of blood (pH 7.4) but to undergo hydrolysis in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0) following ADC internalization.[4][5]

-

Hydrazone Linkers: Hydrazone linkers are formed between a ketone and a hydrazine. They are susceptible to acid-catalyzed hydrolysis, which releases the payload.[6] While effective, first-generation hydrazone linkers showed some instability in plasma, leading to premature drug release.[6][7]

-

Carbonate and Acetal/Ketal Linkers: These linkers also exploit the acidic intracellular environment for cleavage.[4][5] Modifications, such as the inclusion of a p-aminobenzyl (PAB) group, have been shown to enhance the stability of some acid-labile linkers in serum.[4]

Mechanism of Action for pH-Sensitive Linkers

Enzyme-Cleavable Linkers

Enzyme-cleavable linkers are designed to be substrates for specific enzymes that are highly expressed in the tumor microenvironment or within lysosomes of cancer cells.[8] This provides a high degree of specificity for payload release.

-

Peptide Linkers: Dipeptide linkers, such as valine-citrulline (Val-Cit) and valine-alanine (Val-Ala), are the most common type of enzyme-cleavable linkers.[][6] They are cleaved by lysosomal proteases, particularly Cathepsin B, which is often overexpressed in tumor cells.[][9] The inclusion of a self-immolative spacer, like p-aminobenzyl carbamate (PABC), between the peptide and the drug ensures the release of the unmodified payload.[10]

-

β-Glucuronide Linkers: These linkers are cleaved by β-glucuronidase, an enzyme found in the tumor microenvironment and lysosomes.[6][11] They offer the advantage of high hydrophilicity, which can help to reduce ADC aggregation, especially with hydrophobic payloads.[4]

Mechanism of Action for Enzyme-Cleavable Linkers

Glutathione-Sensitive (Disulfide) Linkers

These linkers utilize the significant difference in glutathione (GSH) concentration between the extracellular environment (micromolar range) and the intracellular cytoplasm (millimolar range).[12][13] Disulfide bonds within the linker remain stable in the bloodstream but are rapidly reduced by the high intracellular GSH concentration, leading to payload release.[12][13] The stability of disulfide linkers can be tuned by introducing steric hindrance around the disulfide bond.

Mechanism of Action for Glutathione-Sensitive Linkers

References

- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Towards a glutathione-cleavable azobenzene linker for antibody–drug conjugates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. criver.com [criver.com]

- 10. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. communities.springernature.com [communities.springernature.com]

- 13. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]

PDEC-NB (CAS: 874302-76-8): A Technical Overview of a Disulfide-Cleavable Linker for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction:

PDEC-NB, with the Chemical Abstracts Service (CAS) number 874302-76-8, is a heterobifunctional, disulfide-containing linker utilized in the field of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs). ADCs are a class of targeted therapeutics that leverage the specificity of a monoclonal antibody to deliver a potent cytotoxic payload directly to cancer cells. The linker component is critical to the success of an ADC, ensuring stability in circulation and enabling the conditional release of the payload at the target site. This compound belongs to the category of cleavable linkers, designed to be selectively broken within the intracellular environment of tumor cells.

Core Concepts and Mechanism of Action

This compound, chemically known as 4-nitrophenyl (2-(pyridin-2-yldisulfanyl)ethyl) carbonate, incorporates a disulfide bond within its structure. This disulfide bond is relatively stable in the bloodstream, contributing to the overall stability of the ADC and preventing premature release of the cytotoxic drug, which could lead to off-target toxicity.

Upon internalization of the ADC into a target cancer cell, the intracellular environment, which is significantly more reducing than the extracellular space, facilitates the cleavage of the disulfide bond. This reductive cleavage is primarily mediated by the high intracellular concentration of glutathione (GSH), a tripeptide thiol. The cleavage of the disulfide bond in this compound initiates the release of the conjugated payload, which can then exert its cytotoxic effect, leading to apoptosis or cell death.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 874302-76-8 |

| Molecular Formula | C14H12N2O5S2 |

| Molecular Weight | 352.4 g/mol |

| IUPAC Name | 4-nitrophenyl (2-(pyridin-2-yldisulfanyl)ethyl) carbonate |

| Purity | Typically >95% |

| Appearance | Solid |

| Solubility | Soluble in organic solvents such as DMSO |

| Storage Conditions | Recommended storage at -20°C to -80°C for long-term stability |

Application in Antibody-Drug Conjugate Synthesis

The synthesis of an ADC using this compound involves a multi-step process. The linker acts as a bridge between the antibody and the cytotoxic payload. One end of the this compound linker is designed to react with a functional group on the antibody, typically the thiol group of a cysteine residue. The other end is designed to be conjugated to the payload molecule.

General Conjugation Workflow:

The general workflow for creating an ADC with a linker like this compound is visualized in the diagram below.

Caption: General workflow for the synthesis of an antibody-drug conjugate.

Intracellular Cleavage and Payload Release

Once the ADC has bound to its target antigen on the cancer cell surface and has been internalized, the disulfide bond of the this compound linker is exposed to the reducing intracellular environment. The following diagram illustrates the cleavage mechanism.

Caption: Intracellular disulfide cleavage and payload release mechanism.

Experimental Considerations and Future Perspectives

While this compound is commercially available as a linker for ADC development, detailed experimental protocols and quantitative data from studies utilizing this specific linker are not widely available in peer-reviewed literature. For researchers and drug development professionals, this necessitates a thorough in-house validation and optimization of conjugation and cleavage conditions.

Key experimental considerations would include:

-

Drug-to-Antibody Ratio (DAR) Optimization: Achieving a homogenous and optimal DAR is crucial for the efficacy and safety of an ADC.

-

In Vitro Cytotoxicity Assays: Evaluating the potency of the resulting ADC on target cell lines.

-

Stability Studies: Assessing the stability of the ADC in plasma to ensure minimal premature drug release.

-

In Vivo Efficacy Studies: Testing the therapeutic effect of the ADC in preclinical animal models.

The future of ADC development continues to evolve, with a focus on novel linker technologies and more potent payloads. Disulfide-based linkers like this compound remain a relevant and important tool in the design of next-generation targeted cancer therapies. Further research and publication of data specifically involving this compound would be beneficial to the scientific community to fully elucidate its potential and optimal applications.

An In-depth Technical Guide to Disulfide Linkers in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Disulfide linkers are a cornerstone of modern bioconjugation, particularly in the development of targeted therapeutics like antibody-drug conjugates (ADCs). Their unique sensitivity to the intracellular reducing environment allows for the stable circulation of a bioconjugate in the bloodstream and the specific release of its payload within target cells. This guide provides a comprehensive technical overview of disulfide linkers, covering their core chemistry, stability, and application, with a focus on quantitative data and detailed experimental methodologies.

The Chemistry of Disulfide Linkers: A Tale of Two Environments

The functionality of disulfide linkers is predicated on the stark difference in redox potential between the extracellular and intracellular environments. The bloodstream is a relatively oxidizing environment with low concentrations of free thiols, such as cysteine (8–11 µM) and glutathione (GSH, ~5 µM).[1][2] In this environment, the disulfide bond (R-S-S-R') remains largely intact, ensuring the stability of the bioconjugate and minimizing premature drug release that could lead to off-target toxicity.[3][4]

Conversely, the cytoplasm of a cell is a highly reducing environment, with glutathione concentrations in the millimolar range (1–10 mM).[1][2][5] This high concentration of GSH drives the cleavage of the disulfide bond through a process called thiol-disulfide exchange.[2] This exchange reaction releases the conjugated payload inside the target cell, where it can exert its therapeutic effect.

The mechanism of thiol-disulfide exchange is a nucleophilic substitution reaction (SN2) where a thiolate anion (RS⁻) from a reducing agent like glutathione attacks one of the sulfur atoms of the disulfide bridge. This forms a new, mixed disulfide and releases the other sulfur atom as a thiol.[6]

Types of Disulfide Linkers and Their Stability

The stability of the disulfide bond is a critical parameter in the design of bioconjugates. A linker that is too labile will release the payload prematurely, while a linker that is too stable will not release the payload efficiently within the target cell. To address this, various types of disulfide linkers have been developed, with stability being a key differentiator.

Unhindered Disulfide Linkers

The simplest disulfide linkers are unhindered, meaning there are no bulky chemical groups near the disulfide bond. These linkers are readily cleaved in the presence of glutathione. An example is the SPP (N-succinimidyl 4-(2-pyridyldithio)propionate) linker. While efficient in payload release, unhindered linkers can exhibit lower stability in plasma, leading to a shorter half-life of the intact conjugate.[7]

Sterically Hindered Disulfide Linkers

To enhance plasma stability, sterically hindered disulfide linkers have been developed. These linkers have bulky groups, typically methyl groups, positioned adjacent to the disulfide bond. This steric hindrance protects the disulfide bond from premature reduction in the bloodstream.[8] A widely used example is the SPDB (N-succinimidyl 4-(2-pyridyldithio)butyrate) linker, which contains two methyl groups on the carbon atom adjacent to the disulfide bond on the payload side. This modification significantly increases the half-life of the conjugate in circulation.[1]

Self-Immolative Disulfide Linkers

Self-immolative linkers are sophisticated constructs that, upon cleavage of the disulfide bond, undergo a subsequent spontaneous electronic cascade reaction to release the payload in its unmodified, active form. This is particularly useful for payloads that do not have a native thiol group for direct conjugation.[9]

Quantitative Comparison of Disulfide Linker Stability

The stability of disulfide linkers is typically assessed by measuring the half-life of the intact bioconjugate in plasma or serum. The following table summarizes quantitative data on the stability of various disulfide linkers.

| Linker Type | Linker Name | Steric Hindrance | Half-life in Human Plasma | Reference(s) |

| Unhindered Pyridyl Disulfide | SPP | None | Faster ADC clearance compared to MCC | [7] |

| Hindered Pyridyl Disulfide | SPDB | Two methyl groups | ~9 days (for maytansine conjugate) | [1] |

| Non-cleavable Thioether | SMCC | N/A | High stability | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, conjugation, and characterization of disulfide-linked bioconjugates.

Synthesis of a Sterically Hindered Pyridyl Disulfide Linker (SPDB)

This protocol describes the synthesis of the N-succinimidyl 4-(2-pyridyldithio)butyrate (SPDB) linker.

Materials:

-

4-Butyrolactone

-

Thiourea

-

Hydrobromic acid

-

2,2'-Dipyridyl disulfide

-

N-Hydroxysuccinimide (NHS)

-

Dicyclohexylcarbodiimide (DCC)

-

Dichloromethane (DCM)

-

Ethyl acetate

-

Hexanes

-

Sodium bicarbonate

-

Sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Synthesis of 4-mercaptobutyric acid:

-

Reflux 4-butyrolactone with thiourea and hydrobromic acid.

-

Hydrolyze the resulting isothiouronium salt with a base to yield 4-mercaptobutyric acid.

-

Purify the product by distillation or crystallization.

-

-

Synthesis of 4-(2-pyridyldithio)butyric acid:

-

Dissolve 4-mercaptobutyric acid and 2,2'-dipyridyl disulfide in methanol.

-

Stir the reaction at room temperature until completion, monitoring by TLC.

-

Remove the solvent under reduced pressure and purify the product by column chromatography on silica gel.

-

-

Synthesis of N-succinimidyl 4-(2-pyridyldithio)butyrate (SPDB):

-

Dissolve 4-(2-pyridyldithio)butyric acid and N-hydroxysuccinimide in dry DCM.

-

Add DCC to the solution at 0°C and stir overnight at room temperature.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with sodium bicarbonate solution and brine.

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from ethyl acetate/hexanes to yield SPDB.

-

General Protocol for Antibody Conjugation with a Pyridyl Disulfide Linker

This protocol outlines the steps for conjugating a thiol-containing payload to an antibody using a pyridyl disulfide-functionalized linker.

Materials:

-

Antibody solution in a suitable buffer (e.g., PBS, pH 7.4)

-

Pyridyl disulfide-functionalized payload

-

Reducing agent (e.g., TCEP or DTT)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Purification system (e.g., size-exclusion chromatography)

-

Reaction buffer (e.g., PBS with EDTA)

Procedure:

-

Antibody Reduction (if conjugating to native cysteines):

-

To conjugate to interchain disulfide bonds, partially reduce the antibody with a controlled amount of a reducing agent like TCEP or DTT. The amount of reducing agent will determine the number of available thiol groups.

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time (e.g., 90 minutes).

-

-

Conjugation:

-

Add the pyridyl disulfide-functionalized payload to the reduced antibody solution. A molar excess of the payload is typically used.

-

Incubate the reaction at room temperature or 4°C for several hours to overnight, with gentle mixing. The reaction can be monitored by the release of pyridine-2-thione, which absorbs at 343 nm.

-

-

Quenching:

-

Add a quenching reagent like N-acetylcysteine to cap any unreacted thiol groups on the antibody.

-

-

Purification:

-

Characterization:

In Vitro Disulfide Cleavage Assay (Ellman's Assay)

This assay quantifies the release of a thiol-containing payload from a disulfide-linked bioconjugate in the presence of a reducing agent.[8][18][19][20][21]

Materials:

-

Disulfide-linked bioconjugate

-

Reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0)

-

Reducing agent (e.g., Glutathione or DTT)

-

Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB)

-

Spectrophotometer

Procedure:

-

Prepare a standard curve:

-

Prepare a series of known concentrations of the free thiol-containing payload in the reaction buffer.

-

Add Ellman's Reagent to each standard.

-

Incubate for 15 minutes at room temperature.

-

Measure the absorbance at 412 nm.

-

Plot absorbance versus concentration to generate a standard curve.

-

-

Cleavage Reaction:

-

Incubate the disulfide-linked bioconjugate with the reducing agent (e.g., 5 mM GSH) in the reaction buffer at 37°C.

-

At various time points, take aliquots of the reaction mixture.

-

-

Quantification of Released Thiol:

-

Add Ellman's Reagent to each aliquot.

-

Incubate for 15 minutes at room temperature.

-

Measure the absorbance at 412 nm.

-

Use the standard curve to determine the concentration of the released thiol-containing payload at each time point.

-

In Vitro Bystander Effect Assay

This assay assesses the ability of a payload released from a target cell to kill neighboring, non-target cells.[5][22][23][24]

Materials:

-

Antigen-positive target cell line

-

Antigen-negative bystander cell line (e.g., engineered to express a fluorescent protein like GFP for easy identification)

-

Antibody-drug conjugate with a cleavable disulfide linker

-

Control antibody-drug conjugate with a non-cleavable linker

-

Cell culture medium and supplements

-

Fluorescence microscope or flow cytometer

-

Cell viability reagent (e.g., MTT or CellTiter-Glo)

Procedure:

-

Co-culture setup:

-

Seed the antigen-positive and antigen-negative cells together in a multi-well plate at a defined ratio (e.g., 1:1).

-

-

Treatment:

-

Treat the co-cultures with serial dilutions of the disulfide-linked ADC and the non-cleavable control ADC. Include an untreated control.

-

-

Incubation:

-

Incubate the cells for a period sufficient to observe cell killing (e.g., 72-96 hours).

-

-

Analysis:

-

Microscopy/Flow Cytometry: Quantify the number of viable antigen-negative (GFP-positive) cells in each treatment group. A decrease in the number of GFP-positive cells in the presence of the cleavable ADC compared to the non-cleavable ADC indicates a bystander effect.

-

Cell Viability Assay: Measure the overall cell viability in each well. While this does not distinguish between target and bystander cell death, a greater overall cell killing with the cleavable linker at a given concentration can suggest a bystander effect.

-

Visualization of Key Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key processes involving disulfide linkers in bioconjugation.

References

- 1. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lcms.cz [lcms.cz]

- 3. tandfonline.com [tandfonline.com]

- 4. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

- 6. How Thioredoxin Dissociates Its Mixed Disulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. agilent.com [agilent.com]

- 13. agilent.com [agilent.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 18. broadpharm.com [broadpharm.com]

- 19. bmglabtech.com [bmglabtech.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to PDEC-NB: A Cleavable Linker for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PDEC-NB, a heterobifunctional, disulfide-containing linker utilized in the development of antibody-drug conjugates (ADCs). This document details its chemical properties, mechanism of action, and a generalized experimental workflow for its application in bioconjugation.

Core Molecular Data

This compound, chemically known as 4-Nitrophenyl 2-(Pyridin-2-Yldisulfanyl)Ethyl Carbonate, is a crucial component in the construction of ADCs. Its quantitative data is summarized below.

| Property | Value | Reference |

| Synonyms | This compound, 4-Nitrophenyl 2-(Pyridin-2-Yldisulfanyl)Ethyl Carbonate | [1] |

| CAS Number | 874302-76-8 | [2] |

| Molecular Formula | C14H12N2O5S2 | [1] |

| Molecular Weight | 352.39 g/mol | [1][2] |

| Appearance | Solid powder | [] |

| Purity | Typically ≥98% | [] |

| Solubility | Soluble in DMSO (e.g., 70 mg/mL) | [2] |

| Storage Conditions | -20°C for long-term storage | [4] |

Mechanism of Action in Antibody-Drug Conjugates

This compound serves as a cleavable linker, connecting a cytotoxic payload to a monoclonal antibody. The disulfide bond within the linker is designed to be stable in the bloodstream but is readily cleaved in the reducing environment of the target cell's cytoplasm. This targeted release mechanism enhances the therapeutic window of the conjugated drug by minimizing off-target toxicity.[]

The intracellular cleavage is primarily mediated by the high concentration of glutathione (GSH), which is significantly more abundant inside cells compared to the extracellular matrix.[] This reductive cleavage releases the drug payload, allowing it to exert its cytotoxic effect on the target cell.

Below is a diagram illustrating the general mechanism of action for an ADC utilizing a disulfide-cleavable linker like this compound.

Experimental Workflow and Protocols

The synthesis of an ADC using this compound is a multi-step process that involves the initial reaction of the linker with the drug, followed by conjugation to the antibody. This compound is a heterobifunctional linker, featuring an amine-reactive 4-nitrophenyl carbonate group and a thiol-reactive 2-pyridyldithio group.[6][7] This allows for a directed conjugation strategy.

The following diagram outlines the general experimental workflow for creating an ADC with this compound.

Detailed Experimental Protocols

The following are generalized protocols based on the known reactivity of this compound and standard bioconjugation techniques. Optimization will be required for specific antibodies and drugs.

Protocol 1: Synthesis of the Drug-Linker Conjugate

This protocol describes the reaction of the amine-reactive 4-nitrophenyl carbonate group of this compound with an amine-containing cytotoxic drug.

-

Reagent Preparation:

-

Dissolve the amine-containing cytotoxic drug in a suitable anhydrous organic solvent (e.g., DMF or DMSO).

-

Dissolve this compound in the same solvent to a known concentration.

-

-

Reaction:

-

Add a slight molar excess (e.g., 1.1 to 1.5 equivalents) of this compound to the drug solution.

-

If the drug is a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize the salt and free the amine.

-

Stir the reaction mixture at room temperature and protect it from light. Monitor the reaction progress by a suitable analytical method such as HPLC or LC-MS.

-

-

Purification:

-

Once the reaction is complete, purify the drug-linker conjugate using column chromatography (e.g., silica gel) or preparative HPLC to remove unreacted starting materials and byproducts.

-

-

Characterization:

-

Confirm the identity and purity of the drug-PDEC-NB conjugate using techniques like LC-MS and NMR.

-

Protocol 2: Preparation of the Reduced Antibody

This protocol details the reduction of the antibody's interchain disulfide bonds to generate free thiol groups for conjugation.

-

Antibody Preparation:

-

Prepare a solution of the monoclonal antibody in a suitable buffer (e.g., PBS) at a concentration of 1-10 mg/mL.

-

-

Reduction:

-

Add a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) to the antibody solution. The molar excess of the reducing agent will determine the number of disulfide bonds reduced.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 30-60 minutes).

-

-

Purification:

-

Remove the excess reducing agent by passing the antibody solution through a desalting column or by tangential flow filtration (TFF). The resulting solution contains the reduced antibody with free thiol groups.

-

Protocol 3: Conjugation of the Drug-Linker to the Antibody

This protocol describes the thiol-disulfide exchange reaction between the 2-pyridyldithio group of the drug-linker conjugate and the free thiols on the reduced antibody.

-

Reaction:

-

Add a molar excess of the purified drug-PDEC-NB conjugate (dissolved in a small amount of a water-miscible organic solvent like DMSO) to the reduced antibody solution. The molar ratio will influence the final drug-to-antibody ratio (DAR).

-

Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing.

-

-

Purification:

-

Purify the resulting ADC from unreacted drug-linker and other small molecules using size exclusion chromatography (SEC) or TFF. Hydrophobic interaction chromatography (HIC) can be used to separate ADC species with different DARs.

-

-

Characterization:

-

Characterize the final ADC to determine the DAR, aggregation levels, and purity. This can be achieved using techniques such as UV-Vis spectroscopy, HIC-HPLC, SEC-HPLC, and mass spectrometry.

-

Logical Relationships in this compound Functionality

The design of this compound incorporates two key reactive moieties, enabling a specific and controlled conjugation process. The logical relationship between its functional groups and the target molecules is depicted below.

References

- 1. 4-Nitrophenyl 2-(pyridin-2-yldisulfanyl)ethyl carbonate | C14H12N2O5S2 | CID 11638899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 4. 4-nitrophenyl 2-(pyridin-2-yldisulfanyl)ethyl carbonate, 874302-76-8 | BroadPharm [broadpharm.com]

- 6. 4-nitrophenyl 2-(pyridin-2-yldisulfanyl)ethyl carbonate, 874302-76-8 | BroadPharm [broadpharm.com]

- 7. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Technical Guide on the Application of Phosphodiesterase Type 5 (PDE5) Inhibitors in Neuroblastoma and Pediatric Cancers

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "PDEC-NB" is not identified in publicly available literature. This guide is based on the strong evidence that the query relates to the application of P hosphod ie sterase C lass 5 (PDE5) inhibitors for the treatment of N eurob lastoma (NB) and other related pediatric cancers.

Executive Summary

Phosphodiesterase type 5 (PDE5) is increasingly recognized as a therapeutic target in various malignancies due to its elevated expression in tumor tissues compared to normal cells. PDE5 inhibitors, such as sildenafil and vardenafil, have demonstrated potential as anticancer agents, both as monotherapies and as chemo-sensitizers. Their primary mechanism of action involves the inhibition of cGMP degradation, leading to the activation of Protein Kinase G (PKG) signaling pathways. This cascade can induce apoptosis, suppress tumor growth, and inhibit angiogenesis. Furthermore, preclinical studies have shown that PDE5 inhibitors can enhance the efficacy of standard chemotherapeutic agents, representing a promising strategy for improving treatment outcomes in difficult-to-treat cancers like neuroblastoma and medulloblastoma.

Mechanism of Action: The cGMP/PKG Signaling Pathway

The anticancer effects of PDE5 inhibitors are primarily mediated through the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2][3] PDE5 is an enzyme that catalyzes the hydrolysis of cGMP to the inactive 5'-GMP.[4] By inhibiting PDE5, these drugs lead to an accumulation of intracellular cGMP.[5][6][7]

Elevated cGMP levels activate cGMP-dependent protein kinase G (PKG), which in turn triggers a cascade of downstream events that collectively contribute to anti-tumor activity.[5][6] These events include:

-

Induction of Apoptosis: PKG activation can lead to programmed cell death through various mechanisms, including the activation of caspase-3 and the modulation of the Bcl-2 family of proteins.[8][9][10]

-

Growth Suppression: The pathway can inhibit cancer cell proliferation by downregulating key cell cycle regulators like cyclin D1.[4][5]

-

Inhibition of Angiogenesis: PDE5 inhibitors have been shown to reduce the expression of pro-angiogenic factors such as vascular endothelial growth factor (VEGF).[10]

-

Promotion of Autophagy: In some contexts, the pathway can induce autophagy, a cellular process that can lead to cell death.[6]

-

Chemosensitization: PDE5 inhibitors can enhance the effectiveness of chemotherapeutic drugs by increasing their intracellular accumulation, potentially by inhibiting the function of ABC multidrug-resistant transporters.[4][5][6]

The following diagram illustrates the core signaling pathway.

References

- 1. The Role of PDE5 Inhibitors and the NO/cGMP Pathway in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Repurposing phosphodiesterase-5 inhibitors as chemoadjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phosphodiesterase type 5 and cancers: progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oncotarget.com [oncotarget.com]

- 7. 2024-7941 [excli.de]

- 8. Frontiers | Phosphodiesterase Type 5 (PDE5) Inhibitors Sensitize Topoisomerase II Inhibitors in Killing Prostate Cancer Through PDE5-Independent Impairment of HR and NHEJ DNA Repair Systems [frontiersin.org]

- 9. Sildenafil triggers tumor lethality through altered expression of HSP90 and degradation of PKD2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sildenafil potentiates the antitumor activity of cisplatin by induction of apoptosis and inhibition of proliferation and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis using the PDEC-NB Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of biopharmaceuticals designed for the targeted delivery of cytotoxic agents to cancer cells. The efficacy and safety of an ADC are critically dependent on the linker connecting the antibody to the payload. The PDEC-NB (a conceptual disulfide-cleavable linker) protocol detailed herein provides a robust method for the synthesis of ADCs. This protocol leverages a disulfide-containing linker, designed to be stable in systemic circulation and efficiently cleaved in the reducing intracellular environment of tumor cells, ensuring targeted payload release.

This document provides detailed methodologies for the synthesis and characterization of ADCs using the this compound protocol, including quantitative data for typical outcomes and a visual representation of the experimental workflow.

Principle of the this compound Protocol

The this compound protocol is based on a cysteine-based conjugation strategy. The interchain disulfide bonds of a monoclonal antibody (mAb) are partially or fully reduced to expose free sulfhydryl (-SH) groups. These reactive thiols are then covalently linked to a pre-prepared this compound linker-payload construct, which contains a disulfide bond that can react via thiol-disulfide exchange. This method allows for controlled drug-to-antibody ratios (DARs) and results in ADCs with favorable stability and efficacy profiles.

Quantitative Data Summary